molecular formula C8H14F3N B8211156 (1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine

(1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B8211156
M. Wt: 181.20 g/mol
InChI Key: AFGLZEFLNIDAPY-RQJHMYQMSA-N
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Description

(1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclohexane derivative, which can be functionalized to introduce the trifluoromethyl group.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups or reduce the compound to simpler forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine: A stereoisomer with different spatial arrangement.

    N-methyl-3-(trifluoromethyl)cyclohexan-1-amine: A compound without specific stereochemistry.

    3-(trifluoromethyl)cyclohexan-1-amine: A compound lacking the N-methyl group.

Uniqueness

(1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(1S,3R)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLZEFLNIDAPY-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC[C@H](C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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